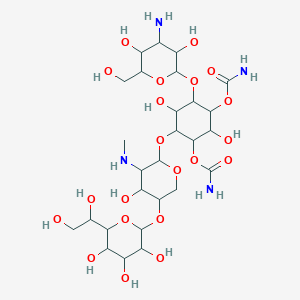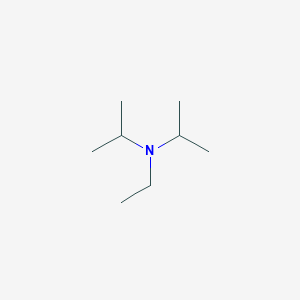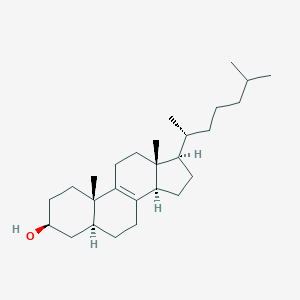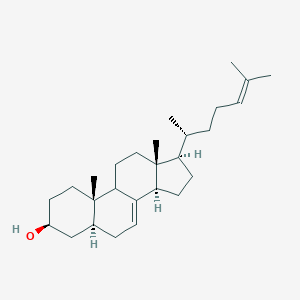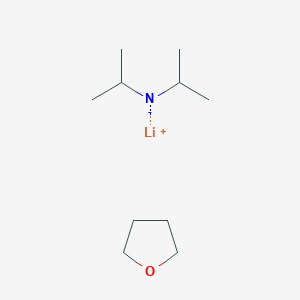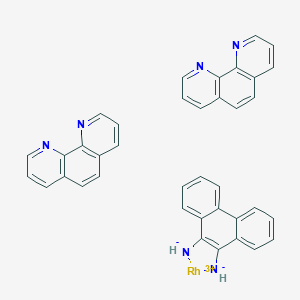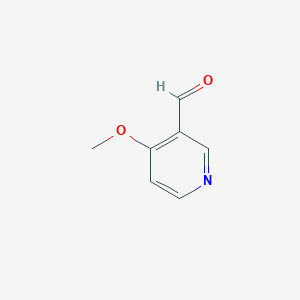
4-Methoxynicotinaldehyde
Descripción general
Descripción
4-Methoxynicotinaldehyde is a chemical compound of significant interest in organic synthesis and pharmaceutical research due to its utility as an intermediate in the synthesis of various heterocyclic compounds. It belongs to the class of organic compounds known as methoxybenzaldehydes, which are characterized by a methoxy group attached to a benzaldehyde moiety.
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of 4-Methoxynicotinaldehyde reveals its importance in forming stable heterocyclic compounds. The methoxy group significantly influences the electronic properties of the benzaldehyde core, affecting its reactivity in cyclocondensation reactions with heteronucleophiles to produce a variety of heterocyclic structures with potential pharmacological activities.
Chemical Reactions and Properties
4-Methoxynicotinaldehyde participates in a range of chemical reactions, leveraging its aldehyde functionality. It serves as a versatile intermediate in the synthesis of heterocyclic compounds through reactions with bifunctional heteronucleophiles, leading to the formation of pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines with masked or unmasked aldehyde functionality (P. K. Mahata et al., 2003).
Aplicaciones Científicas De Investigación
Application in Materials Science
- Specific Scientific Field: Materials Science
- Summary of the Application: 4-Methoxynicotinaldehyde is used in the growth of organic 4-methoxy-2-nitroaniline single crystals . These crystals are of interest due to their potential applications in various photonic applications such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
- Results or Outcomes: The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology
- Summary of the Application: Nanotechnology has revolutionized industries around the world, and 4-Methoxynicotinaldehyde could potentially be used in the synthesis of nanoparticles . These nanoparticles have found applications in many sectors, including transportation, materials, energy, electronics, medicine, agriculture, environmental science, and consumer and household products .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of nanoparticle being synthesized and the intended application. Generally, nanoparticles are synthesized using a variety of methods, including chemical reduction, physical methods, and biological methods .
- Results or Outcomes: The results or outcomes would also depend on the specific application. For example, in medicine, nanoparticles can be used for targeted drug delivery, improving the efficacy of the treatment and reducing side effects . In the energy sector, nanoparticles can be used to improve the efficiency of solar cells .
Application in Energy Conversion and Storage
- Specific Scientific Field: Energy Conversion and Storage
- Summary of the Application: Transition metal-based nanomaterials (TMNs), including metal oxides, metal nitride, metal carbide, metal hydroxide, and metal sulfide, have recently arisen . These materials are used in energy conversion and storage applications .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of TMN being synthesized and the intended application. Generally, TMNs are synthesized using a variety of methods, including chemical reduction, physical methods, and biological methods .
- Results or Outcomes: The results or outcomes would also depend on the specific application. For example, in energy conversion, TMNs can be used to improve the efficiency of solar cells . In the energy storage sector, TMNs can be used to improve the capacity and lifespan of batteries .
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFIMUCFQUBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462547 | |
| Record name | 4-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxynicotinaldehyde | |
CAS RN |
82257-15-6 | |
| Record name | 4-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


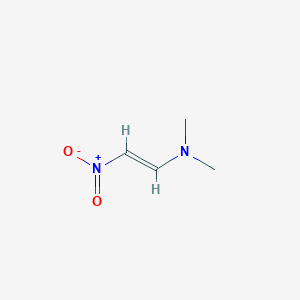
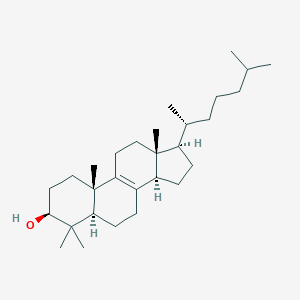
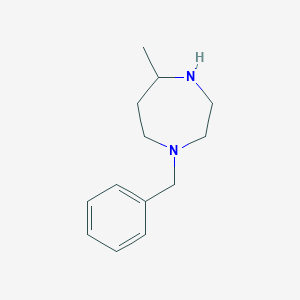
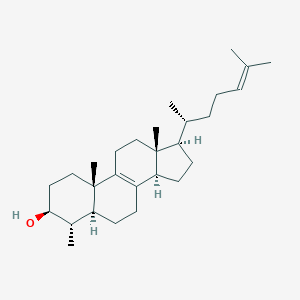
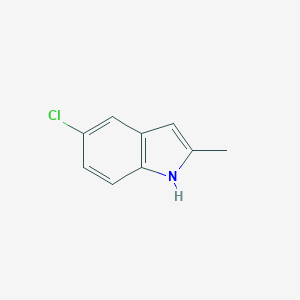
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
